
5-Chloro-2-phenyloxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-phenyloxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H6ClNO2. It features a chloro-substituted oxazole ring fused to a phenyl group and an aldehyde functional group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenyloxazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-arylglycine as a starting material, which undergoes cyclization and formylation in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures (around 100°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 5-Chloro-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-Chloro-2-phenyloxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-phenyloxazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 5-Chloro-2-phenyloxazole-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
5-Chloro-2-phenyloxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Phenyl-4-oxazolecarboxaldehyde: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
5-Chloro-2-phenylthiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and applications.
Uniqueness: 5-Chloro-2-phenyloxazole-4-carbaldehyde’s unique combination of functional groups (chloro, phenyl, and aldehyde) makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Número CAS |
54644-13-2 |
|---|---|
Fórmula molecular |
C10H6ClNO2 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
5-chloro-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8(6-13)12-10(14-9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
SGGNPXOWWKFBAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


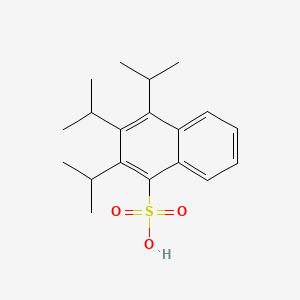
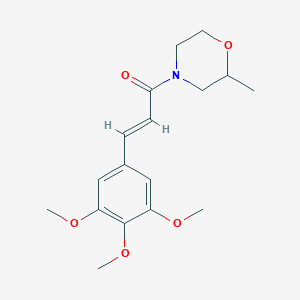
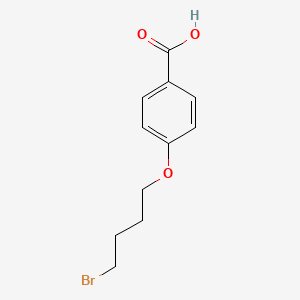
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
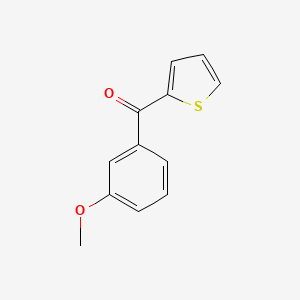
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)
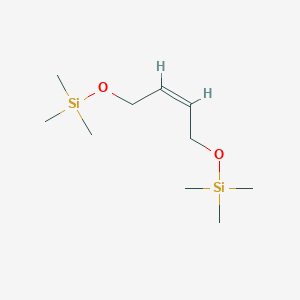
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
